Chemical structure and physical properties of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
Chemical structure and physical properties of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate, a novel and promising building block for drug discovery. This molecule uniquely combines a strained azetidine ring, protected by a tert-butoxycarbonyl (Boc) group, with a functionalized cyclobutane moiety. This sp³-rich, conformationally restricted scaffold offers medicinal chemists a valuable tool for navigating new chemical space and optimizing lead compounds. We will delve into its molecular structure, propose a robust synthetic pathway, outline key analytical characterization techniques, explore its vast potential in therapeutic development, and provide essential safety and handling protocols. The insights herein are designed to empower researchers to effectively leverage this compound in their discovery pipelines.
The Ascendance of Azetidines in Modern Medicinal Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from chemical curiosities to indispensable motifs in contemporary drug design.[1][2][3] Their inherent ring strain and non-planar geometry impart unique structural and physical properties that are highly advantageous for developing novel therapeutics.[2] Unlike more flexible acyclic amines or larger heterocyclic systems, the azetidine ring serves as a rigid scaffold, locking substituents into well-defined spatial orientations. This conformational constraint can significantly enhance binding affinity and selectivity for a biological target.
Furthermore, the incorporation of azetidine moieties often improves key pharmacokinetic properties. As highly polar, sp³-rich structures, they can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3] Their presence can also block sites of metabolic attack, thereby increasing a compound's half-life. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its proven value in creating safe and effective medicines.[3][4] The subject of this guide, with its dual-ring system, represents a next-generation evolution of this powerful scaffold.
Molecular Profile of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
Chemical Structure and Stereoisomerism
The molecule is characterized by an azetidine ring N-substituted with a Boc protecting group and C-3 substituted with a 2-aminocyclobutane ring.
Caption: Chemical Structure Diagram
A critical feature of this molecule is its stereochemical complexity. It possesses at least three chiral centers: C3 of the azetidine ring, and C1 and C2 of the cyclobutane ring. This results in multiple possible diastereomers and enantiomers. The specific stereochemistry will profoundly influence its biological activity, making stereocontrolled synthesis and characterization essential for its application in drug development.
Physicochemical Properties
The quantitative physical properties of this specific molecule are not widely reported in public literature, a common situation for novel research chemicals. The table below summarizes its known identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1823805-31-7 | [5] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Calculated |
| Molecular Weight | 226.32 g/mol | [5] |
| Appearance | Not specified (likely an oil or solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available (expected to be soluble in organic solvents like DCM, MeOH, DMSO) | - |
Synthesis and Characterization Workflow
Rationale for a Proposed Synthetic Strategy
Synthesizing this target molecule presents a significant challenge due to the presence of two strained ring systems. A convergent approach is often most efficient for such complex structures. The proposed strategy involves the synthesis of two key building blocks: a protected azetidine core and a protected aminocyclobutane fragment, followed by their coupling. This modular approach allows for the independent synthesis and purification of intermediates and offers flexibility for creating analogs. A Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for forming a carbon-carbon double bond on an azetidine ring, which can then be further functionalized.[6][7]
Caption: Proposed Synthetic and Purification Workflow
Experimental Protocol: Proposed Synthesis
This protocol is a representative, literature-informed pathway. Researchers must optimize conditions based on their specific stereochemical goals and available starting materials.
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [7]
-
To a stirred solution of diethyl (cyanomethyl)phosphonate in dry tetrahydrofuran (THF) at -5 °C under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide solution slowly.
-
Stir the resulting mixture for 30-60 minutes at -5 °C to form the ylide.
-
Add a solution of 1-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.
-
Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the target alkene.
Step 2: Reduction and Cyclobutane Formation This step is hypothetical and represents a key challenge. The following is one possible approach.
-
Subject the alkene from Step 1 to catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the double bond and the nitrile to a primary amine, yielding tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate.
-
Protect the newly formed primary amine with a suitable orthogonal protecting group (e.g., Cbz or Fmoc).
-
React the protected intermediate with a suitable C2 synthon, such as 1,3-dibromopropane or a related dielectrophile, under basic conditions to form the cyclobutane ring via intramolecular cyclization. This step would require significant optimization to favor the four-membered ring formation.
-
Deprotect the primary amine to yield the final product.
Purification and Characterization Protocol
-
Purification: The final compound is likely to be a polar, basic molecule. Purification should be performed using flash column chromatography on silica gel, employing a gradient elution system. A typical system would start with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase is crucial to prevent peak tailing and improve recovery.
-
Characterization: The identity and purity of the final product must be confirmed by a suite of analytical techniques:
-
NMR: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
HPLC: High-performance liquid chromatography to determine purity, often using a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Analytical Deep Dive: Expected Spectral Characteristics
While experimental spectra are not available, an experienced chemist can predict the key features based on the molecule's structure.[8]
-
¹H NMR Spectroscopy:
-
Boc Group: A characteristic singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.
-
Azetidine Ring Protons: These will appear as complex multiplets, likely between δ 3.5-4.5 ppm, due to the constrained nature of the ring and coupling between geminal and vicinal protons.
-
Cyclobutane Ring Protons: These protons will also show complex multiplets, typically in the range of δ 1.8-2.8 ppm. The proton attached to the carbon bearing the amino group (CH-NH₂) would likely be further downfield.
-
Amine Protons (NH₂): A broad singlet that may exchange with D₂O, its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon around δ 80 ppm and one for the carbonyl carbon around δ 155 ppm.
-
Azetidine Carbons: Signals for the CH₂ and CH carbons of the azetidine ring are expected in the range of δ 50-65 ppm.
-
Cyclobutane Carbons: These aliphatic carbons will resonate in the upfield region, typically between δ 20-45 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 227.18.
-
A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a fragment at m/z 171.12. Further fragmentation of the ring systems would also be observed.
-
Strategic Applications in Drug Discovery
The true value of this molecule lies in its potential as a versatile starting point for library synthesis and lead optimization.
A Novel Scaffold for Bioisosteric Replacement
The rigid, three-dimensional nature of the azetidine-cyclobutane core makes it an excellent bioisostere for more traditional, planar aromatic rings (like a phenyl group) or more flexible saturated rings (like piperidine). Replacing these groups can disrupt unwanted planar stacking interactions (e.g., with hERG channel residues) or improve metabolic stability by removing sites of aromatic oxidation.
Key Derivatization Pathways
The molecule offers two distinct and chemically orthogonal handles for modification, allowing for systematic exploration of the surrounding chemical space.
Caption: Dual-Handle Derivatization Strategy
-
Primary Amine (Handle 1): The free amino group is a versatile nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to install a wide variety of side chains (R¹).
-
Azetidine Nitrogen (Handle 2): The Boc group can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane). The resulting secondary amine can then be functionalized via N-alkylation, N-acylation, or coupling reactions to introduce a second point of diversity (R²).
Safety, Handling, and Storage
As a novel research chemical, a full toxicological profile for tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate has not been established. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. Safety protocols should be based on data from structurally related compounds.
-
Hazard Assessment: Many functionalized small-molecule amines and protected azetidines are classified as irritants or corrosives. For example, the related compound tert-butyl 3-aminoazetidine-1-carboxylate is known to cause severe skin burns and eye damage.[9] Other derivatives are listed as causing skin and eye irritation and may cause respiratory irritation.[10][11][12] It is prudent to assume this compound shares these properties.
-
Recommended Handling Protocol:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and compatible chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Weigh and transfer the chemical in a manner that minimizes the generation of dust or aerosols.
-
-
Storage and Stability:
-
To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).
-
Store in a cool, dry, and dark place. Based on data for similar compounds, refrigeration (2-8°C) is recommended.[13]
-
The Boc group is sensitive to strong acids, and the compound should be stored away from acidic materials.
-
Conclusion
tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate stands out as a highly valuable, albeit challenging, building block for modern drug discovery. Its rigid, sp³-rich, and stereochemically complex structure provides an excellent platform for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. The dual functional handles allow for extensive and systematic chemical exploration. While its synthesis requires careful planning and execution, the potential rewards for medicinal chemistry programs are substantial. This guide serves as a foundational resource for researchers aiming to unlock the potential of this exciting new scaffold.
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